3-Amino-2,2-dimethylpropanoic acid

描述

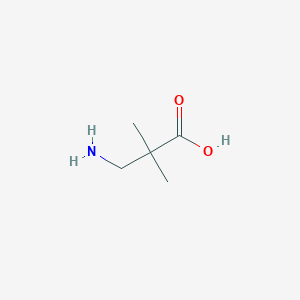

3-Amino-2,2-dimethylpropanoic acid is an organic compound belonging to the class of beta amino acids and derivatives. It is characterized by the presence of an amino group attached to the beta carbon atom. The molecular formula of this compound is C5H11NO2, and it has a molecular weight of 117.15 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-2,2-dimethylpropanoic acid involves the reaction of 1-nitroisobutylene with potassium cyanide, followed by reduction in acidic conditions using iron powder . Another method uses hydroxymethyl trimethylacetic acid as a starting material, which undergoes esterification, protection, and ammonolysis to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield, cost-effectiveness, and simplicity, making it suitable for commercial production .

化学反应分析

Types of Reactions: 3-Amino-2,2-dimethylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

科学研究应用

Medicinal Applications

1. Angiotensin-Converting Enzyme Inhibitors

3-Amino-2,2-dimethylpropanoic acid is a key component in the synthesis of angiotensin-converting enzyme inhibitors, such as Aliskiren. Aliskiren is used in the treatment of hypertension and chronic kidney disease. The compound's structure contributes to its efficacy in blocking the renin-angiotensin system, which is crucial for regulating blood pressure .

2. Pharmaceutical Preparations

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its preparation involves a multi-step process including esterification and ammonolysis, which allows for the efficient production of derivatives with therapeutic properties . The simplicity and cost-effectiveness of its synthesis make it a valuable asset in drug development.

Biochemical Research

1. Protein Engineering

This compound is utilized in protein engineering to create modified peptides with enhanced stability and activity. Its unique structure can influence the folding and functionality of peptides, making it a useful tool for developing therapeutic proteins .

2. Metabolic Studies

Research has shown that this compound can affect metabolic pathways, particularly in studies examining anti-inflammatory properties. It has been linked to the modulation of eicosanoid production, which plays a significant role in inflammatory responses .

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Intermediate for angiotensin-converting enzyme inhibitors |

| Pharmaceutical Synthesis | Used in the preparation of various drugs due to its cost-effective synthesis |

| Biochemical Research | Affects metabolic pathways and protein stability |

Case Studies

Case Study 1: Aliskiren Development

A study detailing the development of Aliskiren highlighted how this compound was integral to its synthesis. The research focused on optimizing the preparation methods to enhance yield and purity, demonstrating the compound's significance in pharmaceutical applications .

Case Study 2: Anti-inflammatory Research

In another study examining dietary compounds affecting inflammation, researchers utilized this compound to investigate its role in modulating inflammatory markers. The findings suggested potential therapeutic applications in treating inflammatory diseases .

作用机制

The mechanism of action of 3-Amino-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The exact pathways and targets depend on the specific application and context of its use .

相似化合物的比较

- 3-Amino-2,2-dimethylpropionamide

- 3-Chloro-2,2-dimethylpropanoic acid

- Ethyl 3-amino-2,2-dimethylpropanoate

Uniqueness: 3-Amino-2,2-dimethylpropanoic acid is unique due to its specific structure and reactivity. Its beta amino acid configuration distinguishes it from other amino acids, providing unique properties and applications in various fields .

生物活性

3-Amino-2,2-dimethylpropanoic acid (commonly referred to as ADMPA) is an amino acid derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of ADMPA, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

ADMPA is characterized by the following chemical formula:

- Molecular Formula : CHNO

- CAS Number : 19036-43-2

The compound features a branched structure that contributes to its unique biological properties.

Research indicates that ADMPA may exert its biological effects through several mechanisms:

- Histone Deacetylase Inhibition : Similar to other amino acid derivatives, ADMPA has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to increased acetylation of histones, promoting transcriptional activation of tumor suppressor genes .

- Antiproliferative Activity : Studies have demonstrated that ADMPA exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been reported to selectively inhibit the growth of HCT-116 colorectal cancer cells with an IC value comparable to established chemotherapeutic agents like doxorubicin .

- Apoptosis Induction : ADMPA has been associated with the induction of apoptosis in cancer cells. The mechanism involves nuclear disintegration and chromatin condensation, as evidenced by DAPI staining in treated cells .

Therapeutic Applications

The potential therapeutic applications of ADMPA are diverse:

- Cancer Therapy : Due to its HDAC inhibitory activity and selective cytotoxicity towards cancer cells, ADMPA is being explored as a candidate for cancer treatment. Its ability to induce apoptosis in malignant cells while sparing normal cells presents a promising avenue for therapeutic development .

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to ADMPA may offer neuroprotective benefits by modulating pathways involved in neurodegeneration. This could be particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of ADMPA and related compounds:

属性

IUPAC Name |

3-amino-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,3-6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNHGRLDBKAPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172516 | |

| Record name | 2,2-Dimethyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19036-43-2 | |

| Record name | 2,2-Dimethyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019036432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19036-43-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-DIMETHYL-BETA-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN6Q6N22NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-amino-2,2-dimethylpropanoic acid of interest in the context of β-peptide design?

A: β-peptides, composed of β-amino acids, are of significant interest due to their increased resistance to enzymatic degradation compared to natural α-peptides. [, ] Introducing geminal disubstitutions, like the two methyl groups in this compound, influences the conformational preferences of the resulting β-peptides. This is crucial as controlling the three-dimensional structure of peptides is key to mimicking the biological activities of natural peptides and proteins.

Q2: What unique structural feature was observed in a tripeptide incorporating this compound?

A: Research by Seebach et al. [] revealed that a tripeptide containing this compound formed a distinct ten-membered hydrogen-bonded ring in its crystal structure. This particular ring formation is proposed as a potential turn-forming motif within β-peptides, potentially influencing the overall folding and shape of longer chains. This discovery provides valuable insight into the structure-inducing properties of this compound in β-peptide design.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。